molecular formula C13H7ClF2O B1451809 (2-Chlorophenyl)(2,5-difluorophenyl)methanone CAS No. 1152708-07-0

(2-Chlorophenyl)(2,5-difluorophenyl)methanone

Cat. No. B1451809
CAS RN: 1152708-07-0
M. Wt: 252.64 g/mol
InChI Key: LZHKMSDKSUGAFO-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2,5-difluorophenyl)methanone” is a synthetic organic compound with the molecular formula C13H7ClF2O . It has a molecular weight of 252.65 . It is a white crystalline solid that is commonly used in various fields of scientific research .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(2,5-difluorophenyl)methanone” is 1S/C13H7ClF2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(2,5-difluorophenyl)methanone” is a white crystalline powder . It has a molecular weight of 252.65 . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a derivative of (2-Chlorophenyl)(2,5-difluorophenyl)methanone, is synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate through amidation, Friedel-Crafts acylation, and hydration. This synthesis demonstrates a practical approach with a reasonable overall yield of 62.4% (Zheng Rui, 2010).

  • Structural and Spectroscopic Studies : The structure and reactivity of similar compounds, like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, have been extensively studied using techniques like X-ray diffraction and spectroscopic analysis. These studies provide insights into the molecular conformation and electronic properties of such compounds (Pouzet et al., 1998).

Applications in Material Science

  • Thermal and Optical Properties : Studies on derivatives like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlight their potential in material science. Investigations into their thermal, optical, and structural properties, along with theoretical calculations, suggest applications in designing materials with specific thermal and optical characteristics (Karthik et al., 2021).

Biological and Medicinal Research

  • Antimicrobial Properties : Certain derivatives, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime, exhibit significant antimicrobial activity. This suggests potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Enzymatic Reduction in Drug Synthesis : The enzymatic reduction of similar compounds like (4-chlorophenyl)-(pyridin-2-yl)methanone shows promise in the synthesis of chiral intermediates for drugs like Betahistine, indicating potential applications in pharmaceutical manufacturing (Ni et al., 2012).

Environmental Applications

  • Removal of Pollutants : Research on compounds like 2,4-dichlorophenol, which share structural similarities, has led to the development of methods for their removal from water using techniques like microwave-assisted nanoscale activation. This highlights potential environmental applications in pollution control (Ghorbanian et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKMSDKSUGAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250584
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2,5-difluorophenyl)methanone

CAS RN

1152708-07-0
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152708-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(2,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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